An In-depth Technical Guide to the Chemical Properties of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS No. 63788-62-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physical and chemical characteristics, synthesis, and spectral data, and explores the biological context of the broader thiazole class of molecules.
Core Chemical Properties
2-Acetylamino-4-methylthiazole-5-carboxylic acid is a solid compound at room temperature and requires refrigeration for long-term storage.[1] It has a molecular weight of 200.22 g/mol .[1] While a specific melting point for the carboxylic acid has not been reported in the reviewed literature, its ethyl ester derivative, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, has a melting point of 215-217 °C.
Table 1: Physical and Chemical Properties of 2-Acetylamino-4-methylthiazole-5-carboxylic Acid and its Ethyl Ester
| Property | 2-Acetylamino-4-methylthiazole-5-carboxylic acid | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate |
| CAS Number | 63788-62-5[1] | 55369-04-5 |
| Molecular Formula | C₇H₈N₂O₃S | C₉H₁₂N₂O₃S |
| Molecular Weight | 200.22 g/mol [1] | 228.27 g/mol |
| Physical Form | Solid[1] | Solid |
| Melting Point | Not Reported | 215-217 °C |
| Storage | Refrigerator[1] | Not Specified |
Synthesis and Experimental Protocols
The synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid can be achieved through a two-step process starting from the commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate.
Step 1: Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
This procedure involves the acylation of the amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate.
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Experimental Protocol:
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A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is prepared.
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The suspension is heated for 5 hours at a temperature of 105-110°C.[2][3]
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Following the reaction, the excess acetic anhydride is removed by distillation.[2][3]
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The resulting residue is treated with water (10-15 ml) to precipitate the product, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.[2][3]
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Step 2: Hydrolysis to 2-Acetylamino-4-methylthiazole-5-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. While a specific protocol for this exact compound is not detailed in the searched literature, a general method for the hydrolysis of similar thiazole esters can be applied. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
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General Hydrolysis Protocol (based on related compounds):
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The ethyl ester is dissolved in a suitable solvent, such as ethanol or methanol.
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An aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is heated under reflux.
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The reaction progress is monitored by a suitable technique (e.g., TLC).
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Upon completion, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.
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The aqueous residue is then acidified with a mineral acid (e.g., HCl) to a pH that facilitates the precipitation of the carboxylic acid.
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The precipitated solid is collected by filtration, washed with cold water, and dried.
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Below is a workflow diagram illustrating the synthesis process.
Caption: Synthesis workflow for 2-Acetylamino-4-methylthiazole-5-carboxylic acid.
Spectral Data
Table 2: ¹H NMR Data for Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in a structured format in the search results |
Note: While a table in one of the search results is mentioned to contain spectral data, the actual data points for the target molecule or its ester were not explicitly provided in the snippets.
Biological Context and Potential Applications
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] These include antimicrobial, anti-inflammatory, and anticancer properties.
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Antimicrobial and Anticancer Activity: Numerous studies have focused on the synthesis and in vitro evaluation of thiazole derivatives as potential antimicrobial and anticancer agents.[4][5] For instance, certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been investigated for their dual utility in treating cancer patients who are susceptible to microbial infections.[4]
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Anti-inflammatory Activity: The thiazole nucleus is also a key component in compounds designed as anti-inflammatory agents.
While the specific biological activity and associated signaling pathways for 2-Acetylamino-4-methylthiazole-5-carboxylic acid have not been explicitly detailed in the available literature, its structural similarity to other biologically active thiazoles suggests it could be a valuable building block or lead compound in drug discovery programs targeting these therapeutic areas.
The relationship between the core thiazole structure and its potential biological activities is depicted in the following diagram.
